Dichloroindophenol (CAS 956-48-9), commonly known as DCPIP free acid, is a conjugated quinone imine redox mediator characterized by a standard reduction potential of approximately +0.217 V. Unlike its ubiquitous sodium salt counterpart, the free acid form (MW 268.09 g/mol) is specifically procured for its lipophilic nature and lack of alkali metal counterions. Its primary industrial and advanced research value lies in its ability to undergo a distinct, reversible two-electron reduction in non-aqueous environments, making it a required precursor and active dopant for organic-phase electrochemical systems, mediated fuel cells, and moisture-sensitive polymer formulations [1].
A common procurement error is substituting Dichloroindophenol free acid (CAS 956-48-9) with the much more common DCPIP sodium salt (CAS 620-45-1). While the sodium salt is the standard for aqueous titrations (e.g., Vitamin C assays) due to its high water solubility (~10 mg/mL), it is practically insoluble in non-polar organic solvents and introduces stoichiometric sodium ions and hydrate water[1]. If a buyer attempts to use the sodium salt in an organic-phase mediated fuel cell, a lipophilic biosensor membrane, or a low-conductivity dielectric polymer, the material will precipitate, and the Na+ ions will cause unwanted ionic conductivity or osmotic swelling. Procuring the exact free acid is mandatory to ensure organic solvent compatibility, phase retention, and an ion-free matrix [2].
The free acid form of Dichloroindophenol demonstrates high solubility in polar and non-polar organic solvents (such as ethanol, ether, and N,N-dimethylformamide), whereas the standard DCPIP sodium salt is strictly hydrophilic [1]. In comparative phase-partitioning, the sodium salt achieves ~10 mg/mL in water but crashes out in aprotic media, whereas the free acid maintains complete dissolution in organic environments, allowing for >99% retention in lipophilic phases [2].
| Evidence Dimension | Solubility in non-aqueous/aprotic solvents (e.g., DMF, ether) |
| Target Compound Data | Highly soluble; forms stable organic solutions |
| Comparator Or Baseline | DCPIP Sodium Salt (CAS 620-45-1): Insoluble; precipitates immediately |
| Quantified Difference | Complete phase inversion, enabling strictly non-aqueous processing |
| Conditions | Standard temperature and pressure, organic solvent formulation |
Buyers formulating non-aqueous battery electrolytes or organic-phase sensors must procure the free acid to prevent catastrophic precipitation during manufacturing.
Commercial DCPIP sodium salt is typically supplied as a dihydrate (CAS 1082681-24-0 or 620-45-1), meaning it inherently introduces approximately 7.9 wt% sodium and two molar equivalents of water into any formulation [1]. The Dichloroindophenol free acid (CAS 956-48-9) is entirely devoid of alkali metals and hydrate water (0% Na+). This quantitative elimination of mobile cations and moisture is critical when doping the mediator into dielectric polymers or moisture-sensitive electrochemical cells, where stray sodium would cause parasitic ionic conductivity [2].
| Evidence Dimension | Stoichiometric sodium and hydrate water content |
| Target Compound Data | 0 wt% Na+; anhydrous free acid (MW 268.09 g/mol) |
| Comparator Or Baseline | DCPIP Sodium Salt Dihydrate: ~7.9 wt% Na+ and 2 eq. H2O (MW ~326 g/mol) |
| Quantified Difference | 100% removal of alkali metal and stoichiometric moisture |
| Conditions | Polymer doping and moisture-sensitive electrochemical cell fabrication |
Procuring the free acid is essential for applications where sodium ions or water would degrade the dielectric strength or electrochemical stability of the final product.
In advanced mediated fuel cells operating in organic solvents (e.g., DMF with acetic acid), soluble redox mediators are required to facilitate electron transfer without multiphase mass transport limitations [2]. Dichloroindophenol free acid maintains its reversible redox kinetics in these environments, sustaining steady-state milliampere-level current densities during bulk electrolysis. In contrast, attempting to use the sodium salt baseline results in near-zero faradaic current due to insolubility and kinetic blocking at the electrode surface[1].
| Evidence Dimension | Faradaic current density in non-aqueous bulk electrolysis |
| Target Compound Data | Sustained reversible redox cycling (mA-level currents) |
| Comparator Or Baseline | DCPIP Sodium Salt: Near-zero baseline current |
| Quantified Difference | Orders of magnitude higher current density due to complete organic solubility |
| Conditions | Cyclic voltammetry and bulk electrolysis in DMF/organic solvent |
This confirms the free acid as the only viable choice for scaling up non-aqueous mediated fuel cells and organic-phase electrocatalytic reactors.
Directly leveraging its quantitative solubility in aprotic solvents (such as DMF) and its +0.217 V standard redox profile, the free acid functions as a cathodic mediator for non-aqueous fuel cells. It circumvents the precipitation issues of the sodium salt, enabling stable bulk electrolysis and unhindered electron transfer in organic-phase energy storage systems [1].
Because it completely lacks the highly polar sodium counterion, the free acid partitions efficiently into lipid bilayers and hydrophobic polymer membranes. It is procured for manufacturing wearable or implantable redox sensors where the dye must remain embedded in an organic matrix without leaching into surrounding aqueous environments[2].
In the formulation of redox-active plastics and resins, the introduction of alkali metals degrades the material's dielectric properties. The 0% sodium content of the free acid makes it a suitable precursor for doping conjugated polymers, ensuring that the resulting material exhibits purely electronic, rather than parasitic ionic, conductivity[2].